2-Bromo-1-(bromomethyl)-4-chlorobenzene
Overview
Description
2-Bromo-1-(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C7H5Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and chlorine groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-4-chlorobenzene typically involves the bromination of 4-chlorotoluene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of an intermediate benzyl bromide, which is further brominated to yield the final product. The reaction conditions generally include:
Temperature: 0-25°C
Solvent: Carbon tetrachloride or dichloromethane
Catalyst: Iron or aluminum bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-4-chlorobenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the bromine and chlorine substituents. These reactions can target various molecular pathways, depending on the specific application and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(bromomethyl)-4-fluorobenzene
- 2-Bromo-1-(bromomethyl)-4-iodobenzene
- 2-Bromo-1-(bromomethyl)-4-methylbenzene
Uniqueness
2-Bromo-1-(bromomethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine substituents, which impart distinct electronic and steric properties
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-chlorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIGUGMFQVNQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33924-45-7 | |
Record name | 2-bromo-1-(bromomethyl)-4-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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